molecular formula C9H8F3NO2S B2829264 N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide CAS No. 2279123-59-8

N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide

Cat. No. B2829264
CAS RN: 2279123-59-8
M. Wt: 251.22
InChI Key: FAGVPRWLBDYWOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide” has been discussed in various studies. For instance, trifluoromethylpyridines, which share the trifluoromethyl group with the compound , have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethyl ketones (TFMKs) are also valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst, highlights a process optimization for the synthesis of antimalarial drugs. This approach provides insights into sustainable and selective synthesis methods applicable in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Anti-inflammatory and Anti-arthritic Properties

Research on N-(2-hydroxy phenyl) acetamide demonstrates its potential anti-inflammatory and anti-arthritic properties, offering a basis for developing new therapeutic agents. This compound showed significant effects in reducing pro-inflammatory cytokines and oxidative stress markers in animal models (Jawed et al., 2010).

Metabolic Pathways and Toxicity Studies

Studies on the metabolism of similar compounds, such as chloroacetamide herbicides, provide insights into the biochemical transformation processes, which are crucial for understanding the environmental impact and potential toxicity of chemical compounds (Coleman et al., 2000).

Photodegradation Research

Research into the photodegradation of flutamide, a compound with a similar trifluoromethyl group, under different solvent conditions reveals the pathways and mechanisms involved in the degradation of organic pollutants. This information is valuable for environmental cleanup and the design of drugs with reduced environmental impact (Watanabe et al., 2015).

Antibacterial Activity of Triazine Derivatives

The synthesis of new lamotrigine analogs with a fluorine substitution, starting from aryl-amination of compounds like N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide, and their evaluation as antibacterial agents, showcases the potential for developing novel antibiotics. Some compounds exhibited significant activity against various bacterial strains, underscoring the importance of chemical modification in drug discovery (Alharbi & Alshammari, 2019).

properties

IUPAC Name

N-[2-hydroxy-5-(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c1-5(14)13-7-4-6(2-3-8(7)15)16-9(10,11)12/h2-4,15H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGVPRWLBDYWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)SC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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